molecular formula C10H16N2O6S2 B1585148 N,N'-Bis(vinylsulfonylacetyl)ethylenediamine CAS No. 66710-66-5

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

Cat. No. B1585148
CAS RN: 66710-66-5
M. Wt: 324.4 g/mol
InChI Key: QWZOJDWOQYTACD-UHFFFAOYSA-N
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Description

N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is a chemical compound with the molecular formula C10H16N2O6S2 and a molecular weight of 324.38 . It is also known by the synonym Ethylenebis(vinylsulfonylacetamide) . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The InChI code for N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is 1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) . This indicates the specific atomic connectivity and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is a solid at 20 degrees Celsius . . It is soluble in hot methanol .

Scientific Research Applications

Intramolecular Hydrogen Bonding and Molecular Structure

Research on bis(acetylacetone)ethylenediimine has shown the existence of intramolecular N – H· · ·O hydrogen bonding assisted by resonance in the solid protonated form of the compound. This demonstrates the compound's structural stability and potential for use in designing materials with specific molecular interactions and properties (Özkar et al., 2004).

Corrosion Inhibition

N,N'-bis(1-phenylethanol)ethylenediamine has been synthesized and investigated for its efficiency as a corrosion inhibitor, showcasing how modifications to the ethylenediamine backbone can lead to functional materials with applications in protecting metals against corrosion (Sığırcık et al., 2017).

Thermal Stabilization for Polymers

A series of N,N'-bis(phenylcarbamoyl)alkyldiamines were synthesized and demonstrated to be effective thermal stabilizers for poly(vinyl chloride) (PVC), indicating the potential of such compounds in enhancing the thermal stability of PVC and possibly other polymers (Chen et al., 2014).

Organocatalysis

Sulfones, including vinyl sulfones and bismethylensulfones derivatives, have shown versatility in organocatalytic asymmetric reactions. This points to the role of vinylsulfone-based compounds in developing new methodologies for enantioselective synthesis, highlighting their importance in synthetic chemistry and organocatalysis (Alba et al., 2010).

Lithium-Sulfur Batteries

Compounds such as Bis-[3-(vinyloxyethoxy)-2-hydroxypropyl-]polysulfides (BVPS) have been prepared and shown to be effective as binders in cathode compositions for lithium-sulfur batteries, showcasing the utility of ethylenediamine derivatives in energy storage applications (Trofimov et al., 2006).

Potentiometric Sensors

The synthesis of N,N’-bis(2,4-dimethoxybenzylidene)ethylenediamine and its use in creating a novel poly(vinyl chloride) membrane potentiometric sensor for Fe3+ ions demonstrate the potential of ethylenediamine derivatives in sensor technology (Kumar et al., 2022).

Safety And Hazards

N,N’-Bis(vinylsulfonylacetyl)ethylenediamine is classified as dangerous. It may cause serious eye damage and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

2-ethenylsulfonyl-N-[2-[(2-ethenylsulfonylacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6S2/c1-3-19(15,16)7-9(13)11-5-6-12-10(14)8-20(17,18)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZOJDWOQYTACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(=O)NCCNC(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338870
Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(vinylsulfonylacetyl)ethylenediamine

CAS RN

66710-66-5
Record name N,N′-1,2-Ethanediylbis[2-(ethenylsulfonyl)acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66710-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(vinylsulfonylacetamido)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066710665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(vinylsulfonylacetyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(vinylsulfonylacetamido)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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